molecular formula C7H6N4O3 B6166735 2-azido-1-methoxy-4-nitrobenzene CAS No. 62895-61-8

2-azido-1-methoxy-4-nitrobenzene

Cat. No.: B6166735
CAS No.: 62895-61-8
M. Wt: 194.15 g/mol
InChI Key: ODGBJSMKESRGAU-UHFFFAOYSA-N
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Description

2-Azido-1-methoxy-4-nitrobenzene is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃), a methoxy group (-OCH₃), and a nitro group (-NO₂) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-bromo-1-methoxy-4-nitrobenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-azido-1-methoxy-4-nitrobenzene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions with alkynes (click chemistry).

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄)

Major Products Formed

    Reduction: 2-Amino-1-methoxy-4-nitrobenzene

    Substitution: 1,2,3-Triazole derivatives

    Oxidation: 2-Azido-1-methoxy-4-nitrobenzaldehyde

Scientific Research Applications

2-Azido-1-methoxy-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-1-methoxy-4-nitrobenzene involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and can occur under mild conditions, making it useful for bioorthogonal labeling. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-4-methoxy-1-nitrobenzene
  • 4-Azido-1-methoxy-2-nitrobenzene
  • 2-Azido-1-methoxy-5-nitrobenzene

Uniqueness

2-Azido-1-methoxy-4-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring creates a unique electronic environment that can be exploited in various synthetic applications .

Properties

CAS No.

62895-61-8

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

2-azido-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C7H6N4O3/c1-14-7-3-2-5(11(12)13)4-6(7)9-10-8/h2-4H,1H3

InChI Key

ODGBJSMKESRGAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-]

Purity

95

Origin of Product

United States

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